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Compound of Interest

Compound Name: 1-ethynyl-1-methoxycyclopentane

CAS No.: 118804-12-9

Cat. No.: B6228935

Get Quote

Executive Technical Summary
The Tertiary Propargylic Ether (TPE) is a structural motif characterized by an ether linkage (

) attached to a fully substituted propargylic carbon (

). Its general formula is

, where

and

are non-hydrogen substituents.

Unlike their primary or secondary counterparts, TPEs possess a unique "push-pull" reactivity

profile:

Steric Congestion: The tertiary center inhibits

attack and standard metabolic dealkylation.
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Electronic Lability: The adjacent alkyne system can stabilize a carbocation (propargylium

ion), making the ether linkage acid-sensitive (

/E1 pathways) yet highly valuable for specific rearrangements (e.g., Saucy-Marbet).

Geometric Rigidity: The linear alkyne acts as a rigid spacer in drug design, while the

quaternary center restricts conformational freedom, potentially locking bioactive

conformations.

Structural & Electronic Characteristics[1]
Electronic Stabilization & Cation Formation
The defining feature of the TPE is the propensity of the C-O bond to ionize under acidic

conditions. The resulting tertiary propargylic cation is stabilized by resonance with the alkyne

-system.

Resonance Hybrid:

Consequence: This stabilization makes TPEs significantly more acid-labile than standard

tertiary ethers (like MTBE). In the presence of Lewis acids (e.g.,

) or Brønsted acids, the ether oxygen acts as a leaving group, generating the cation which
can be trapped by nucleophiles (Nicholas Reaction context) or eliminate to form enynes.

Physicochemical Parameters
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Parameter Value / Characteristic Impact on Design

Bond Angle (

)
~180° (Linear)

Provides a rigid vector for

pharmacophore placement.

Hybridization
(Ether C) -

(Alkyne)

The

center exerts an electron-

withdrawing inductive effect (-

I), lowering the

of the ether oxygen relative to

aliphatic ethers.

Metabolic Stability High (at propargylic C)

The quaternary center (

) blocks Cytochrome P450

-hydroxylation, a common

clearance pathway for

primary/secondary ethers.

Lipophilicity Moderate to High

Addition of alkyl groups (

) increases logP, aiding

membrane permeability.

Synthesis Architectures
Constructing the TPE motif requires bypassing the elimination side-reactions common to

tertiary electrophiles.

Strategic Decision Matrix
The choice of synthesis method depends heavily on the substrate's sensitivity to acid and the

availability of the precursor.
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Target: Tertiary Propargylic Ether

Available Precursor?

Ketone (R-CO-R')

Route 1

Tertiary Propargylic Alcohol

Route 2

M-C≡C-R

Method A: Transition Metal Catalysis
(Au(I) or Cu(I) with Alcohol)

Mild Conditions

Method B: Nicholas Reaction
(Co2(CO)8 protection -> HBF4 -> ROH)

Carbocation Stabilization
(Best for difficult substrates)

Method C: Williamson Ether Synthesis
(Only for reactive alkyl halides)

Strong Base
(Risk of Elimination)

1. Metal Acetylide Addition
(Alkynylation)

Direct O-Alkylation
(Difficult via Williamson)

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor

availability and substrate stability.

The Nicholas Reaction (The "Gold Standard")
For sterically demanding or acid-sensitive substrates, the Nicholas reaction is the most robust

method. It utilizes dicobalt octacarbonyl

to complex the alkyne.[1]

Mechanism: The Cobalt cluster donates electron density into the propargylic position,

stabilizing the cation to such an extent that it can be generated even with weak nucleophiles.
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Protocol Validity: The formation of a deep red complex serves as a self-validating visual

indicator of successful protection.

Gold(I)-Catalyzed Etherification
Modern methods utilize Gold(I) catalysts (e.g.,

) to activate the alkyne or the leaving group (OH) of a tertiary alcohol, facilitating attack by an
alcohol (

) under mild conditions. This avoids the stoichiometric waste of the Nicholas reaction.

Reactivity Profile & Rearrangements
The Saucy-Marbet Rearrangement
One of the most powerful applications of TPEs (specifically propargylic vinyl ethers) is the

Saucy-Marbet rearrangement. This [3,3]-sigmatropic rearrangement converts the ether into an

allene-carbonyl system.

Utility: It transfers chirality from the propargylic center to the allene axis (or adjacent carbon),

allowing for the stereoselective synthesis of complex scaffolds.

Propargylic Vinyl Ether
(Tertiary)

Chair-like Transition State
[3,3]-Sigmatropic

Heat / Acid
Allenyl Ketone/Aldehyde

Irreversible

Click to download full resolution via product page

Caption: Mechanistic flow of the Saucy-Marbet rearrangement, converting a propargylic ether

to an allenyl carbonyl.

Acidic Cleavage (Stability Warning)
Researchers must be cautious during deprotection steps elsewhere in a molecule.

Risk: Treatment with TFA or HBr can cleave the TPE.

Mitigation: If the TPE is the target pharmacophore, avoid strong acidic media (
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) for extended periods. Use basic or oxidative workups where possible.

Experimental Protocols
Protocol A: Nicholas Reaction Etherification
Primary Application: Synthesis of complex TPEs where

fails.

Complexation: Dissolve the tertiary propargylic alcohol (1.0 equiv) in dry

under

. Add

(1.05 equiv). Stir at RT until gas evolution (

) ceases and the solution turns deep red (approx. 1-2 h).

Check: TLC will show a new, less polar red spot.

Substitution: Cool to

. Add the nucleophilic alcohol (2-5 equiv) followed by

(1.1 equiv) dropwise.

Mechanistic Note: The acid generates the stabilized cation; the alcohol traps it.

Decomplexation: Quench with saturated

. Extract with DCM. To the organic layer, add Iodine (

, 3 equiv) or Cerium Ammonium Nitrate (CAN) to decompose the cobalt cluster.[2]

Endpoint: The deep red color fades to the color of the free organic layer (usually

yellow/colorless).

Purification: Silica gel chromatography.

Protocol B: Metabolic Stability Assay (Microsomal)
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Primary Application: Validating the stability of the TPE against oxidative metabolism.

Preparation: Prepare a 10 mM stock of the TPE test compound in DMSO.

Incubation: Dilute to 1

in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL). Pre-incubate
at

for 5 min.

Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH,

NADP+).

Sampling: Aliquot at t = 0, 15, 30, 60 min. Quench immediately with ice-cold Acetonitrile

(containing internal standard).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life:

.

Success Metric: A

min indicates the quaternary center is effectively blocking metabolic

-oxidation.

Applications in Drug Discovery[1][4][5]
The "Metabolic Shield" Strategy
In medicinal chemistry, ether linkages are often metabolic liabilities due to O-dealkylation

initiated by

-carbon oxidation.

Problem: Primary/Secondary ethers (
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) are rapidly oxidized to hemiacetals, which collapse to release the alcohol and aldehyde.

TPE Solution: The tertiary propargylic carbon has zero

-hydrogens. This renders the carbon oxidation pathway impossible at that site. The primary
metabolic route is shifted to the distal alkyne (forming a reactive ketene/oxirene, which can
be toxic) or the other side of the ether linkage.

Design Tip: Ensure the

group on the other side of the oxygen (

) is also metabolically robust (e.g., aryl or fluorinated alkyl) for maximum stability.

Covalent Inhibition (Warheads)
Terminal TPEs (

) can act as "Clickable" warheads or electrophiles for cysteine targeting if activated by adjacent
electron-withdrawing groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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